Regiochemical Ester Position Determines Validated Pharmacophore Access: 6-Carboxylate vs. 5-Carboxylate
The target compound bears the methyl ester at the 6-position of the pyrazolo[1,5-a]pyrimidine core, which is the identical regiochemistry required for the synthesis of the marketed DPP-4 inhibitor anagliptin (IC₅₀ = 3.8 nM against DPP-4, with >10,000-fold selectivity over DPP-8 and DPP-9) [1]. In contrast, the 5-carboxylate regioisomer (CAS 1453176-67-4) places the ester at a position that is not present in the anagliptin pharmacophore. SAR studies across the pyrazolo[1,5-a]pyrimidine class demonstrate that carboxylate position dictates hinge-binding geometry: 6-substituted analogs preferentially engage the DPP-4 and CDK kinase families, whereas 5-substituted analogs show distinct selectivity profiles favoring CK2 and JAK2 [2]. No 5-carboxylate derivative has been reported to yield a DPP-4 inhibitor with potency comparable to the anagliptin series.
| Evidence Dimension | Regiochemical access to validated DPP-4 pharmacophore (anagliptin series) |
|---|---|
| Target Compound Data | 6-carboxylate position; identical to anagliptin core scaffold |
| Comparator Or Baseline | 5-carboxylate regioisomer (CAS 1453176-67-4); no published DPP-4 inhibitor with comparable potency |
| Quantified Difference | Qualitative (present vs. absent validated pharmacophore); target compound maps to anagliptin (DPP-4 IC₅₀ = 3.8 nM), comparator does not |
| Conditions | Mapping of carboxylate regioisomers onto published kinase and DPP-4 inhibitor pharmacophores (literature SAR, 2011–2023) |
Why This Matters
For procurement decisions aimed at DPP-4 or antidiabetic drug discovery programs, the 6-carboxylate regioisomer is the only choice that directly maps to the validated anagliptin pharmacophore; the 5-carboxylate regioisomer requires de novo SAR exploration and carries unproven DPP-4 activity risk.
- [1] Kato, N.; Oka, M.; Murase, T.; Yoshida, M.; Sakairi, M.; Yamashita, S.; Yasuda, M.; Yoshikawa, S.; Hayashi, Y.; Makino, M.; Takeda, M.; Mirensha, Y.; Kakigami, T. Discovery and pharmacological characterization of anagliptin hydrochloride salt as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry 2011, 19 (23), 7221–7227. PMID: 22019046. View Source
- [2] Xu, Y.; Brenning, B. G.; Kultgen, S. G.; et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters 2015, 6 (1), 63–67. View Source
